molecular formula C26H23N3O4 B10978971 2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide

2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide

Cat. No.: B10978971
M. Wt: 441.5 g/mol
InChI Key: AKHQHFCKGBZSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with furan and morpholine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan and morpholine substituents. Common reagents used in these reactions include furan derivatives, morpholine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, while the furan and morpholine substituents can interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with furan and morpholine substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-17-6-11-24(33-17)23-16-21(20-4-2-3-5-22(20)28-23)25(30)27-19-9-7-18(8-10-19)26(31)29-12-14-32-15-13-29/h2-11,16H,12-15H2,1H3,(H,27,30)

InChI Key

AKHQHFCKGBZSEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.